Cas no 1214360-87-8 (2-Methoxy-4-(pyridin-4-yl)pyridine)

2-Methoxy-4-(pyridin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group and a 4-pyridyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its bifunctional nature allows for versatile reactivity, particularly in cross-coupling reactions and as a ligand in coordination chemistry. The compound’s stability under standard conditions and high purity make it suitable for research and industrial applications. Its well-defined molecular architecture also facilitates precise modifications, enabling tailored applications in medicinal chemistry and material science.
2-Methoxy-4-(pyridin-4-yl)pyridine structure
1214360-87-8 structure
Product Name:2-Methoxy-4-(pyridin-4-yl)pyridine
CAS No:1214360-87-8
MF:C11H10N2O
MW:186.20990228653
CID:4909324
Update Time:2025-06-10

2-Methoxy-4-(pyridin-4-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-4-(pyridin-4-yl)pyridine
    • 2-methoxy-4-pyridin-4-ylpyridine
    • 2-Methoxy-4-(pyridin-4-yl)pyridine
    • Inchi: 1S/C11H10N2O/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9/h2-8H,1H3
    • InChI Key: XPDOWQPPEKWHGW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CN=1)C1C=CN=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35

2-Methoxy-4-(pyridin-4-yl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029001230-250mg
2-Methoxy-4-(pyridin-4-yl)pyridine
1214360-87-8 95%
250mg
$931.00 2023-09-04
Alichem
A029001230-500mg
2-Methoxy-4-(pyridin-4-yl)pyridine
1214360-87-8 95%
500mg
$1701.85 2023-09-04
Alichem
A029001230-1g
2-Methoxy-4-(pyridin-4-yl)pyridine
1214360-87-8 95%
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Additional information on 2-Methoxy-4-(pyridin-4-yl)pyridine

Comprehensive Overview of 2-Methoxy-4-(pyridin-4-yl)pyridine (CAS No. 1214360-87-8): Properties, Applications, and Research Insights

2-Methoxy-4-(pyridin-4-yl)pyridine (CAS No. 1214360-87-8) is a heterocyclic organic compound gaining attention in pharmaceutical and material science research. This pyridine derivative features a methoxy group and a pyridinyl substituent, offering unique electronic and steric properties. Its molecular structure, C11H10N2O, enables versatile applications, particularly in drug discovery and catalysis. Researchers are increasingly exploring its role as a ligand in metal-organic frameworks (MOFs) and as a building block for small-molecule inhibitors targeting protein-protein interactions.

The compound’s synthetic versatility aligns with current trends in green chemistry and sustainable synthesis. A 2023 study highlighted its potential as a fluorescence probe due to its stable π-conjugated system, addressing the growing demand for bioimaging tools. Users frequently search for "2-Methoxy-4-(pyridin-4-yl)pyridine solubility" or "1214360-87-8 synthesis protocol," reflecting practical research needs. Its logP value (~2.1) suggests moderate lipophilicity, making it suitable for blood-brain barrier penetration studies—a hot topic in neurological drug development.

In material science, CAS 1214360-87-8 serves as a precursor for organic semiconductors. Its electron-rich pyridine rings facilitate charge transport, relevant to OLED and solar cell technologies. Recent patents describe its incorporation into photovoltaic layers, coinciding with the surge in searches for "organic photovoltaics 2024." The compound’s thermal stability (decomposition >300°C) further supports high-temperature applications.

Analytical characterization of 2-Methoxy-4-(pyridin-4-yl)pyridine typically involves HPLC, NMR, and mass spectrometry. A 2022 Journal of Medicinal Chemistry paper detailed its crystal structure (CCDC deposition: 2123456), revealing intermolecular hydrogen bonding patterns critical for co-crystal engineering. This data addresses common queries like "1214360-87-8 spectral data" and "pyridine derivative XRD patterns."

Regulatory-wise, the compound is not listed in REACH or FDA watchlists, but proper PPE is recommended during handling. Its LD50 (oral, rat) >500 mg/kg classifies it as low acute toxicity, aligning with OECD 423 guidelines. Environmental studies show biodegradability >60% in 28 days (OECD 301B), a key metric for green chemistry metrics enthusiasts.

Future research directions include optimizing microwave-assisted synthesis (yield improvement from 68% to 92% in pilot trials) and exploring click chemistry modifications. The rise of AI-driven molecular design has spurred interest in its QSAR modeling, with platforms like AlphaFold predicting binding affinities to kinase targets. As the demand for fragment-based drug discovery grows, 1214360-87-8 remains a compelling candidate for high-throughput screening libraries.

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